6-Iodo-2-methylquinoxaline
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Overview
Description
6-Iodo-2-methylquinoxaline is a heterocyclic aromatic compound with the molecular formula C9H7IN2. It is a derivative of quinoxaline, where an iodine atom is substituted at the 6th position and a methyl group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-2-methylquinoxaline typically involves the iodination of 2-methylquinoxaline. One common method is the reaction of 2-methylquinoxaline with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-Iodo-2-methylquinoxaline can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in the presence of bases like potassium carbonate or cesium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 6-azido-2-methylquinoxaline, while coupling reactions can produce various biaryl derivatives .
Scientific Research Applications
6-Iodo-2-methylquinoxaline has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of enzyme inhibitors and receptor antagonists due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 6-Iodo-2-methylquinoxaline depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. For example, it can inhibit bacterial enzymes, leading to antimicrobial effects. The iodine atom and the quinoxaline ring system play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoxaline: Lacks the iodine substitution and has different reactivity and applications.
6-Bromo-2-methylquinoxaline: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties and reactivity.
6-Chloro-2-methylquinoxaline:
Uniqueness
6-Iodo-2-methylquinoxaline is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in coupling reactions and as a precursor for further functionalization.
Properties
Molecular Formula |
C9H7IN2 |
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Molecular Weight |
270.07 g/mol |
IUPAC Name |
6-iodo-2-methylquinoxaline |
InChI |
InChI=1S/C9H7IN2/c1-6-5-11-9-4-7(10)2-3-8(9)12-6/h2-5H,1H3 |
InChI Key |
IDRJEBVNQWTTMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C=C(C=CC2=N1)I |
Origin of Product |
United States |
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